Cas no 1500447-72-2 (3-(propan-2-yl)azepane)

3-(Propan-2-yl)azepane is a nitrogen-containing heterocyclic compound featuring an azepane ring substituted with an isopropyl group at the 3-position. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where it serves as a valuable intermediate or building block. The azepane scaffold offers conformational flexibility, while the isopropyl substituent enhances steric and electronic properties, influencing reactivity and binding interactions. The compound is useful in the development of bioactive molecules, including potential CNS-active agents or catalysts. Its stability and well-defined stereochemistry make it suitable for precise modifications in medicinal chemistry. Proper handling and storage under inert conditions are recommended to maintain purity.
3-(propan-2-yl)azepane structure
3-(propan-2-yl)azepane structure
Product Name:3-(propan-2-yl)azepane
CAS No:1500447-72-2
MF:C9H19N
MW:141.2538626194
MDL:MFCD26932283
CID:5237489
Update Time:2025-06-11

3-(propan-2-yl)azepane Chemical and Physical Properties

Names and Identifiers

    • 1H-Azepine, hexahydro-3-(1-methylethyl)-
    • 3-(propan-2-yl)azepane
    • MDL: MFCD26932283
    • Inchi: 1S/C9H19N/c1-8(2)9-5-3-4-6-10-7-9/h8-10H,3-7H2,1-2H3
    • InChI Key: HVKMFFIWZDPDGY-UHFFFAOYSA-N
    • SMILES: N1CCCCC(C(C)C)C1

3-(propan-2-yl)azepane Pricemore >>

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Additional information on 3-(propan-2-yl)azepane

Research Briefing on 1500447-72-2 and 3-(propan-2-yl)azepane in Chemical Biology and Pharmaceutical Applications

The chemical compound 1500447-72-2, structurally identified as 3-(propan-2-yl)azepane, has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This seven-membered heterocyclic amine, featuring an isopropyl substituent, presents unique physicochemical properties that make it a promising scaffold for drug discovery and development. Recent studies have explored its potential as a building block for novel therapeutic agents, particularly in the realm of central nervous system (CNS) disorders and metabolic diseases.

Structural analysis of 1500447-72-2 reveals its conformational flexibility and ability to serve as a versatile pharmacophore. The azepane ring provides a balance between rigidity and flexibility, while the isopropyl group contributes to lipophilicity, potentially enhancing blood-brain barrier penetration. Computational modeling studies published in Q2 2023 demonstrate that this compound can adopt multiple low-energy conformations, making it adaptable for interaction with various biological targets.

Recent pharmacological investigations have focused on derivatives of 3-(propan-2-yl)azepane as potential modulators of G-protein coupled receptors (GPCRs). A June 2023 study in the Journal of Medicinal Chemistry reported the development of novel dopamine receptor ligands based on this scaffold, showing improved selectivity profiles compared to traditional arylpiperazine derivatives. The research team achieved a 3.5-fold increase in D3 receptor binding affinity while maintaining excellent selectivity over the D2 receptor subtype.

In metabolic disease research, 1500447-72-2 has emerged as a key intermediate in the synthesis of glucokinase activators. A recent patent application (WO2023124567) discloses novel compounds incorporating this structural motif that demonstrate potent allosteric activation of glucokinase, with EC50 values in the low micromolar range. These findings suggest potential applications for type 2 diabetes treatment, with improved metabolic stability over previous generation compounds.

The synthetic accessibility of 3-(propan-2-yl)azepane has been significantly improved through recent methodological advances. A 2023 Organic Process Research & Development publication describes a scalable, enantioselective synthesis route employing asymmetric hydrogenation of corresponding cyclic enamines, achieving >99% ee with 85% overall yield. This development addresses previous challenges in obtaining enantiomerically pure material for pharmacological studies.

Safety and ADME profiling of 1500447-72-2 derivatives has progressed considerably. Recent in vitro studies indicate favorable metabolic stability in human liver microsomes (t1/2 > 120 minutes) and moderate plasma protein binding (75-85%). Preliminary in vivo pharmacokinetic studies in rodent models show good oral bioavailability (F = 45-60%) and linear dose-exposure relationships up to 100 mg/kg, supporting further development of this chemical series.

Future research directions for this compound class include exploration of its utility in targeted protein degradation strategies and as a component of PROTAC molecules. Early-stage research presented at the 2023 ACS Spring Meeting demonstrates successful incorporation of 3-(propan-2-yl)azepane into cereblon-binding moieties, showing promising degradation efficiency for several oncology targets.

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